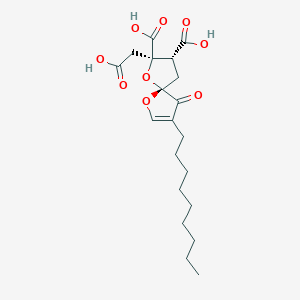

ent-Trachyspic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

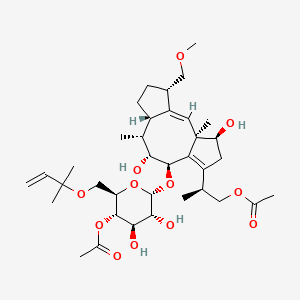

ent-Trachyspic acid: is a natural product isolated from the fermentation broth of the fungus Talaromyces trachyspermus. It is a member of the alkyl citrate family of natural products, which are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential as an inhibitor of heparanase, an enzyme involved in tumor metastasis and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of ent-Trachyspic acid involves several steps, starting from a common precursor. One approach involves the use of cyclobutene diester precursors, which provide the correct oxidation state of the citrate core . Another method involves the enantiospecific synthesis from a 2-deoxy-D-ribose derivative, which allows for the preparation of various stereoisomers .

Industrial Production Methods: Talaromyces trachyspermus. Optimization of fermentation conditions and downstream processing would be essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: ent-Trachyspic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a tricarboxylic acid moiety and a spiroketal, allows for diverse reactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium methoxide, nonyl bromide, and lithium aluminum hydride. Reaction conditions often involve refluxing in methanol or ether, followed by purification through chromatography .

Major Products: The major products formed from these reactions include various esters and epimers of this compound. These derivatives are often tested for their biological activities, such as heparanase inhibition .

Scientific Research Applications

ent-Trachyspic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a heparanase inhibitor, which makes it a potential candidate for anti-cancer therapies . Additionally, its unique structure and reactivity make it a valuable compound for studying enzyme inhibition and natural product synthesis .

Mechanism of Action

The mechanism of action of ent-Trachyspic acid involves the inhibition of heparanase, an enzyme that degrades heparan sulfate in the extracellular matrix. By inhibiting heparanase, this compound can prevent tumor cells from invading and metastasizing. The compound’s molecular targets include the active site of heparanase, where it binds and blocks the enzyme’s activity .

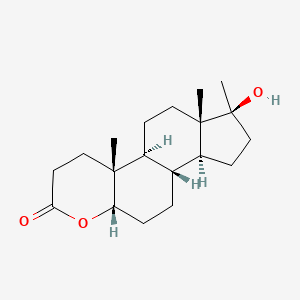

Comparison with Similar Compounds

Trachyspic acid: A closely related compound with similar biological activities.

Viridiofungin A: Another member of the alkyl citrate family with potent biological properties.

Zaragozic acids: Known for their squalene synthase inhibitory activity, these compounds share structural similarities with ent-Trachyspic acid

Uniqueness: Its complex structure, including the spiroketal moiety, sets it apart from other alkyl citrate natural products .

Properties

CAS No. |

858519-97-8 |

|---|---|

Molecular Formula |

C20H28O9 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(2R,3R,5R)-2-(carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)/t14-,19+,20+/m0/s1 |

InChI Key |

LQLCHKHILFZNKF-VHKYSDTDSA-N |

Isomeric SMILES |

CCCCCCCCCC1=CO[C@]2(C1=O)C[C@H]([C@](O2)(CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)